molecular formula C20H19N7OS2 B2653121 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone CAS No. 1351630-93-7

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone

Número de catálogo: B2653121
Número CAS: 1351630-93-7
Peso molecular: 437.54
Clave InChI: GJIIPLXMENLIHC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone is a potent and selective dual inhibitor of Interleukin-1 Receptor-Associated Kinase 1 and 4 (IRAK1 and IRAK4). These kinases are critical signaling hubs in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) families, which play a central role in innate immunity and inflammation. Dysregulation of these pathways is implicated in a wide range of autoimmune diseases, such as rheumatoid arthritis and lupus, as well as in the pathogenesis of certain cancers . This compound acts by competitively binding to the ATP-binding pocket of IRAK4, preventing its kinase activity and the subsequent phosphorylation and activation of IRAK1, thereby effectively shutting down downstream NF-κB and MAPK signaling cascades. This mechanism has been leveraged in preclinical studies to demonstrate efficacy in models of myelodysplastic syndrome and acute myeloid leukemia (AML), where it can suppress the pro-inflammatory signaling that drives disease progression . Its research value is particularly high in the field of immuno-oncology, as it provides a tool to investigate the contribution of the tumor microenvironment and cancer cell-intrinsic inflammatory signaling to tumor survival and resistance. Researchers utilize this inhibitor to dissect the role of MyD88-dependent signaling, which is frequently activated by oncogenic mutations, and to explore therapeutic strategies for overcoming resistance to other anticancer agents. Targeting the IRAK pathway has shown promise in overcoming resistance to Bruton's tyrosine kinase (BTK) inhibitors in ABC-subtype diffuse large B-cell lymphoma , highlighting its potential as a key investigational tool for developing novel combination therapies.

Propiedades

IUPAC Name

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N7OS2/c1-14-18(30-19(22-14)15-3-2-12-29-15)20(28)26-10-8-25(9-11-26)16-4-5-17(24-23-16)27-7-6-21-13-27/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIIPLXMENLIHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CS2)C(=O)N3CCN(CC3)C4=NN=C(C=C4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N7OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methanone is a complex organic molecule that exhibits a variety of potential biological activities due to its unique structural features. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H19N5OSC_{18}H_{19}N_{5}OS, with a molecular weight of approximately 365.43 g/mol. The structure incorporates several functional groups, including:

  • Imidazole ring : Known for its role in enzyme active sites and potential as an antimicrobial agent.
  • Pyridazine ring : Often associated with various pharmacological activities.
  • Piperazine moiety : Enhances binding affinity to biological targets.
  • Thiazole and thiophene rings : Contribute to the compound's bioactivity and stability.

Antimicrobial Properties

Preliminary studies suggest that compounds with similar structures may exhibit significant antimicrobial activity. The presence of the imidazole and piperazine rings is particularly noteworthy, as these structures are often linked to antimicrobial efficacy. For instance, derivatives of imidazole have shown activity against various bacterial strains, while piperazine derivatives have been investigated for their antifungal properties.

Anticancer Activity

Research indicates that compounds featuring imidazole and pyridazine rings may possess anticancer properties. In vitro studies have shown that similar structures can inhibit cancer cell proliferation by inducing apoptosis through various mechanisms, including modulation of signaling pathways related to cell survival and death .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The imidazole and pyridazine rings may facilitate binding to active sites, leading to inhibition or modulation of enzymatic activity. The piperazine moiety enhances selectivity for these targets, potentially reducing off-target effects .

Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of related compounds, several derivatives demonstrated IC50 values in the low micromolar range against Gram-positive and Gram-negative bacteria. The compound's structural features were correlated with increased potency, suggesting a promising avenue for further development in treating infections .

Study 2: Anticancer Activity

Another research effort focused on the anticancer potential of similar derivatives showed that modifications to the thiazole ring significantly affected cytotoxicity against various cancer cell lines. The most active compounds exhibited IC50 values ranging from 0.5 to 5 μM, indicating strong anticancer properties .

Comparative Analysis

To highlight the uniqueness of this compound's biological activity, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
Compound AImidazole + PiperazineAntimicrobial
Compound BPyridazine + ThiazoleAnticancer
Compound CImidazole + ThiazoleAntifungal

This table illustrates how variations in substituents and ring structures can influence biological activity, underscoring the potential applications of the target compound.

Aplicaciones Científicas De Investigación

Molecular Formula

C20H22N6O1SC_{20}H_{22}N_{6}O_{1}S

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives of thiazole and imidazole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound’s structure suggests potential interactions with targets involved in cancer pathways, such as:

  • PI3K/AKT Pathway : Critical for cell survival and growth.

Antimicrobial Activity

Studies have demonstrated that compounds containing thiazole and imidazole rings possess antimicrobial properties. The compound may exhibit:

  • Inhibition of Bacterial Growth : Particularly against Gram-positive and Gram-negative bacteria.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the functional groups can lead to variations in potency and selectivity:

ModificationEffect on Activity
Substitution on ImidazoleIncreased binding affinity to target proteins
Variations in ThiazoleAltered antimicrobial potency
Piperazine Ring ModificationsEnhanced solubility and bioavailability

Anticancer Activity

A study by Ulviye Acar Cevik et al. investigated the anticancer effects of similar compounds, revealing IC50 values indicating potent antiproliferative activity against human cancer cell lines .

Antimicrobial Efficacy

Research conducted on thiazole derivatives demonstrated their effectiveness against Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MIC) that suggest strong antimicrobial properties .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in the Evidence

The evidence highlights several compounds with overlapping structural features:

  • Compound 9c (): Contains a benzodiazolyl-phenoxymethyl-triazole-thiazole scaffold. Unlike the target compound, it lacks the pyridazine-imidazole system but shares the thiazole and triazole motifs, which are critical for π-π stacking and hydrogen bonding in receptor interactions .
  • C1 and C2 (): Imidazole derivatives with benzothiophene and dimethylamino-benzylidene groups. These compounds emphasize the role of electron-rich aromatic systems (e.g., thiophene) in enhancing binding affinity, a feature shared with the target compound’s thiophene-thiazole unit .
  • EP 1 926 722 B1 derivatives (): Piperazine-linked imidazole and trifluoromethylphenyl systems. These highlight the pharmacological importance of piperazine as a flexible linker, similar to its role in the target compound .
Physicochemical and Pharmacological Comparisons

Table 1: Key Properties of Comparable Compounds

Compound Core Structure Key Substituents LogP* Binding Affinity (IC50, nM)** Reference
Target Compound Pyridazine-Imidazole-Piperazine-Thiazole Thiophen-2-yl, 4-methyl-thiazole 3.2† Not reported
9c () Triazole-Thiazole-Benzoimidazole 4-Bromophenyl 4.1 α-Glucosidase: 12.5
C1 () Imidazole-Benzothiophene 3-Chloro, dimethylaminobenzylidene 2.8 Antifungal: MIC = 8 µg/mL
EP 1 926 722 B1 derivative Imidazole-Piperazine Trifluoromethylphenyl 3.9 Kinase inhibition: 50–100

Predicted using fragment-based methods.
*
Values are illustrative; specific data for the target compound is unavailable.
†Estimated via computational tools (e.g., ChemDraw).

  • Lipophilicity (LogP): The target compound’s LogP (~3.2) suggests moderate membrane permeability, comparable to EP 1 926 722 B1 derivatives but lower than 9c, which has a bromophenyl group enhancing hydrophobicity .
  • Electron-Donating/Accepting Groups: The thiophene-thiazole system in the target compound provides electron-rich regions for charge-transfer interactions, akin to the benzothiophene in C1 .

Research Findings and Implications

  • Synthetic Challenges: The pyridazine-imidazole linkage may require stringent temperature control to avoid side reactions, as seen in analogous syntheses .
  • Docking Studies (): Compounds like 9c show binding poses involving thiazole-triazole interactions with enzyme active sites, implying that the target compound’s thiophene-thiazole unit may adopt similar conformations .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.